molecular formula C10H18O2 B1221870 (+)-Neomatatabiol CAS No. 21699-53-6

(+)-Neomatatabiol

Cat. No. B1221870
CAS RN: 21699-53-6
M. Wt: 170.25 g/mol
InChI Key: DUQRVHURUWMFMN-CHHOWFRJSA-N
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Description

Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

The Neotoma Paleoecology Database

  • Abstract : The Neotoma Paleoecology Database supports global change research, consolidating data for studies of taxon and community diversity and dynamics. It includes >3.8 million observations and >17,000 datasets, covering fossil pollen, vertebrates, diatoms, ostracodes, and more. This database exemplifies the importance of data consolidation and management in paleoecological research, potentially relevant for studying historical applications of compounds like (+)-Neomatatabiol.
  • Read More
  • Abstract : This paper reviews the relevance of the Firmicutes/Bacteroidetes ratio as a biomarker in obesity, addressing discrepancies in research findings due to methodological variations. The focus on gut microbiota in relation to obesity might offer insights into the metabolic pathways and health impacts of (+)-Neomatatabiol, should it influence gut microbiota composition.
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Mechanism of Action

If the compound is a drug or has some biological activity, this would involve a discussion of how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact .

Future Directions

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properties

IUPAC Name

(1S,4S,4aR,7S,7aR)-4,7-dimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyran-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h6-11H,3-5H2,1-2H3/t6-,7+,8+,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQRVHURUWMFMN-CHHOWFRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1C(OCC2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]1[C@H](OC[C@H]2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331827
Record name (+)-Neomatatabiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Neomatatabiol

CAS RN

21699-53-6
Record name (+)-Neomatatabiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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